Unique Stereochemical Fidelity Enables Functional Negative Control Generation vs. Active (3R,5R)-Intermediate
Procurement of the (3S,5S)-tert-butyl ester directly enables synthesis of the pharmacologically inert (3S,5S)-atorvastatin enantiomer, a validated negative control for HMG-CoA reductase inhibition assays. The target compound's downstream product (3S,5S)-atorvastatin) exhibits minimal to no inhibitory activity against HMG-CoA reductase, in stark contrast to the active drug derived from the (3R,5R)-intermediate (IC50 = 154 nM) . This stereospecific outcome is predetermined by the intermediate's geometry and cannot be achieved by substituting with the (3R,5R)- or (3S,5R)-isomers, which produce off-target-active or different impurity profiles .
| Evidence Dimension | Downstream biological target engagement (HMG-CoA reductase inhibition) |
|---|---|
| Target Compound Data | Stereochemistry leads to (3S,5S)-Atorvastatin; IC50 negligible (minimal to no inhibitory activity against HMG-CoA reductase) |
| Comparator Or Baseline | (3R,5R)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate (CAS 125971-93-9) leads to active Atorvastatin; IC50 = 154 nM |
| Quantified Difference | >100-fold selectivity window for target inhibition; target compound-derived molecule is functionally silent vs. potent inhibition by comparator-derived drug |
| Conditions | In vitro enzymatic assay (HMG-CoA reductase activity); compound serves as precursor to final drug molecule |
Why This Matters
A user requiring a verified inactive probe for mechanism-of-action studies or off-target selectivity screening must source this precise enantiomerically pure intermediate to avoid confounding pharmacological background signal.
